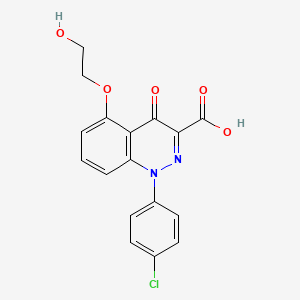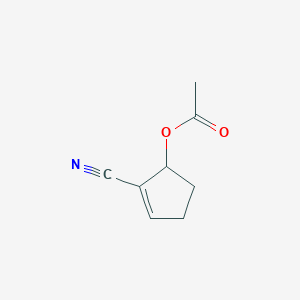
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- is an organic compound with a unique structure that combines a cyclopentene ring with a nitrile group and an acetyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- typically involves the reaction of cyclopentene with a nitrile source under specific conditions. One common method is the hydrocyanation of cyclopentene followed by acetylation. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the addition of the nitrile group to the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrocyanation processes, where cyclopentene is reacted with hydrogen cyanide in the presence of a catalyst. The resulting nitrile compound is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield 1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)-.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace the acetyloxy group.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Compounds with different functional groups replacing the acetyloxy group.
Applications De Recherche Scientifique
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- involves its interaction with molecular targets through its nitrile and acetyloxy groups. The nitrile group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopentene-1-carbonitrile: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
5-Acetyloxy-1-cyclopentene:
Cyclopentene-1-carbonitrile: Similar structure but without the acetyloxy group, leading to different chemical properties.
Uniqueness
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- is unique due to the presence of both the nitrile and acetyloxy groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and interactions with molecular targets.
Propriétés
Numéro CAS |
130251-98-8 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
(2-cyanocyclopent-2-en-1-yl) acetate |
InChI |
InChI=1S/C8H9NO2/c1-6(10)11-8-4-2-3-7(8)5-9/h3,8H,2,4H2,1H3 |
Clé InChI |
AOGMNSXUNYMONJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
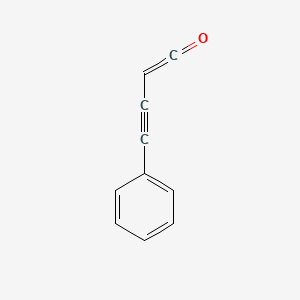
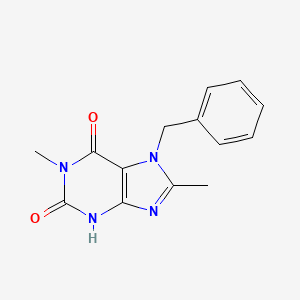
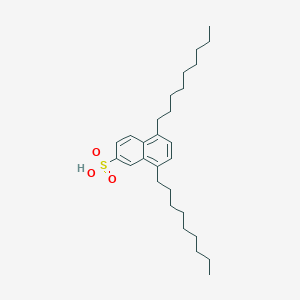
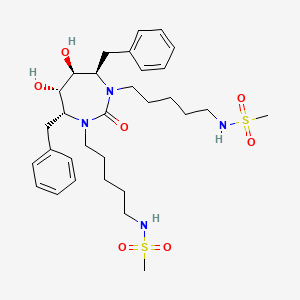


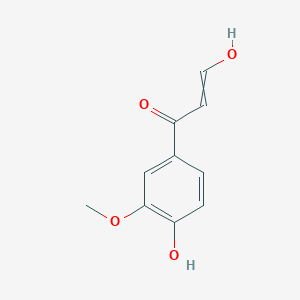
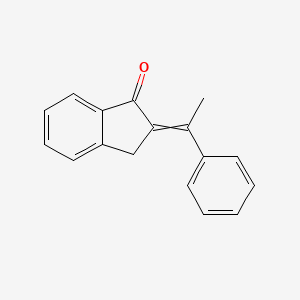

![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)


